molecular formula C7H6N4S2 B12273177 N,N'-Di(thiazol-2-yl)formimidamide

N,N'-Di(thiazol-2-yl)formimidamide

Cat. No.: B12273177
M. Wt: 210.3 g/mol
InChI Key: XVIAWTPJNLNQLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methanimidamide, N,N’-bis(2-thiazolyl)- is a chemical compound characterized by the presence of two thiazole rings. Thiazole is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanimidamide, N,N’-bis(2-thiazolyl)- typically involves the reaction of thiazole derivatives with appropriate reagents under controlled conditions. One common method includes the condensation of thiazole-2-carboxaldehyde with formamidine acetate in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of Methanimidamide, N,N’-bis(2-thiazolyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to meet the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

Methanimidamide, N,N’-bis(2-thiazolyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives. These products have diverse applications in different fields .

Scientific Research Applications

Methanimidamide, N,N’-bis(2-thiazolyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Methanimidamide, N,N’-bis(2-thiazolyl)- involves its interaction with specific molecular targets and pathways. The thiazole rings in the compound can interact with enzymes and receptors, modulating their activity. This interaction can lead to the activation or inhibition of biochemical pathways, resulting in various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    N,N’-Bis(2,4-dimethylphenyl)methanimidamide: Similar in structure but with different substituents on the thiazole rings.

    1-Carbamimidamido-N-(2-phenylethyl)methanimidamide: Contains a phenylethyl group instead of thiazole rings.

    Formamidinium iodide: A related compound with different functional groups.

Uniqueness

Methanimidamide, N,N’-bis(2-thiazolyl)- is unique due to the presence of two thiazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H6N4S2

Molecular Weight

210.3 g/mol

IUPAC Name

N,N'-bis(1,3-thiazol-2-yl)methanimidamide

InChI

InChI=1S/C7H6N4S2/c1-3-12-6(8-1)10-5-11-7-9-2-4-13-7/h1-5H,(H,8,9,10,11)

InChI Key

XVIAWTPJNLNQLJ-UHFFFAOYSA-N

Isomeric SMILES

C1=CSC(=N1)N/C=N/C2=NC=CS2

Canonical SMILES

C1=CSC(=N1)NC=NC2=NC=CS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.